(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
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Overview
Description
The compound “(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone” is a complex organic molecule that features a combination of azetidine, triazole, and trifluoromethoxyphenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the azetidine and triazole intermediates. Common synthetic routes might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Synthesis: Azetidine can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final compound can be formed by coupling the triazole and azetidine intermediates with the trifluoromethoxyphenyl group using reagents like coupling agents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: The trifluoromethoxyphenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products would depend on the specific reactions, but could include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, receptors, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
- (3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
Uniqueness
The unique combination of the cyclopropyl group and the trifluoromethoxyphenyl group in the compound may confer specific biological activities or chemical properties that are distinct from similar compounds.
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-25-15-13(18)10(4-11(17)14(15)19)16(24)22-5-9(6-22)23-7-12(20-21-23)8-2-3-8/h4,7-9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSMGQGYSIWTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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